molecular formula C34H66N4O12 B012720 1-N-Palmitoylkanamycin A CAS No. 106190-43-6

1-N-Palmitoylkanamycin A

Cat. No. B012720
M. Wt: 722.9 g/mol
InChI Key: NGBPEBVLIMUTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Palmitoylkanamycin A, also known as PKA, is a synthetic aminoglycoside antibiotic. It is a modified version of kanamycin A, which is widely used in the treatment of bacterial infections. PKA has been developed to overcome the limitations of kanamycin A, such as its poor membrane permeability and susceptibility to bacterial resistance. PKA has shown promising results in various scientific research applications due to its unique properties.

Mechanism Of Action

1-N-Palmitoylkanamycin A exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome and interferes with the decoding of messenger RNA. This leads to the production of non-functional proteins and eventually causes bacterial cell death.

Biochemical And Physiological Effects

1-N-Palmitoylkanamycin A has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress and damage bacterial DNA. It also disrupts the bacterial cell membrane and increases its permeability. Moreover, 1-N-Palmitoylkanamycin A has been shown to affect the bacterial cell wall synthesis and inhibit its growth.

Advantages And Limitations For Lab Experiments

1-N-Palmitoylkanamycin A has several advantages and limitations for lab experiments. It has a broad-spectrum antibacterial activity and can be used to study various bacterial species. It is also relatively stable and easy to handle. However, 1-N-Palmitoylkanamycin A is expensive and not readily available in some regions. It also has limited solubility in water, which can affect its efficacy in some experiments.

Future Directions

There are several future directions for the use of 1-N-Palmitoylkanamycin A in scientific research. One potential application is the development of 1-N-Palmitoylkanamycin A-based antimicrobial agents for the treatment of bacterial infections. 1-N-Palmitoylkanamycin A can also be used as a tool to study bacterial resistance mechanisms and develop new strategies to overcome resistance. Moreover, 1-N-Palmitoylkanamycin A can be modified to improve its efficacy and reduce its toxicity. Overall, 1-N-Palmitoylkanamycin A has great potential for various scientific research applications and can contribute to the development of new antibiotics.

Synthesis Methods

1-N-Palmitoylkanamycin A can be synthesized by modifying kanamycin A through chemical reactions. The synthesis involves the coupling of kanamycin A with palmitic acid, which results in the formation of 1-N-Palmitoylkanamycin A. The process of synthesis is complex and requires expertise in organic chemistry. However, the availability of 1-N-Palmitoylkanamycin A has increased due to its commercial production by various pharmaceutical companies.

Scientific Research Applications

1-N-Palmitoylkanamycin A has been extensively studied for its potential applications in scientific research. It has been found to possess a broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria. 1-N-Palmitoylkanamycin A has also been shown to exhibit antifungal and antiviral activities. Moreover, 1-N-Palmitoylkanamycin A has been used as a tool to study bacterial protein synthesis and ribosomal function.

properties

CAS RN

106190-43-6

Product Name

1-N-Palmitoylkanamycin A

Molecular Formula

C34H66N4O12

Molecular Weight

722.9 g/mol

IUPAC Name

N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide

InChI

InChI=1S/C34H66N4O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(40)38-21-16-20(36)30(48-34-27(43)24(37)26(42)22(18-39)47-34)29(45)31(21)49-33-19(17-35)25(41)28(44)32(46)50-33/h19-22,24-34,39,41-46H,2-18,35-37H2,1H3,(H,38,40)

InChI Key

NGBPEBVLIMUTKV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N

synonyms

1-N-palmitoylkanamycin A

Origin of Product

United States

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